8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
Description
Properties
IUPAC Name |
8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O2/c27-20-8-4-5-9-21(20)31-12-14-32(15-13-31)26(35)18-10-11-19-22(16-18)33-24(28-25(19)34)23(29-30-33)17-6-2-1-3-7-17/h1-11,16,30H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKIRMSBMAJXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include the formation of the piperazine ring and the subsequent attachment of the fluorophenyl and triazoloquinazolinone moieties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one exhibit significant antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial targets in the treatment of depression and anxiety disorders. Studies have demonstrated that modifications in the piperazine structure can enhance the binding affinity and selectivity towards these receptors .
Antitumor Activity
The compound has shown promise in preclinical studies as an antitumor agent. Its ability to inhibit cell proliferation in various cancer cell lines has been documented. Specifically, the triazole ring contributes to its biological activity by potentially interfering with DNA synthesis or repair mechanisms within cancer cells . Further investigations into its mechanism of action could lead to the development of novel anticancer therapies.
Antimicrobial Properties
The antimicrobial efficacy of derivatives of this compound has been explored against a range of pathogens. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, facilitating better membrane permeability and thus increasing its antibacterial activity . This characteristic makes it a candidate for further development as an antibiotic or antifungal agent.
Neuropharmacology
The interactions of this compound with neurotransmitter systems have been studied extensively. Its potential as a neuroprotective agent is under investigation due to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells . This suggests therapeutic possibilities in neurodegenerative diseases.
Pain Management
Preliminary studies suggest that the compound may possess analgesic properties. By acting on specific receptors involved in pain pathways, it could provide a new avenue for pain relief therapies. The dual-action potential—modulating both pain perception and inflammation—makes it particularly interesting for chronic pain management strategies .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity correlating with increased levels of serotonin in the brain .
Case Study 2: Antitumor Activity
A study evaluating the compound's effects on human breast cancer cell lines reported a dose-dependent inhibition of cell growth. Mechanistic studies suggested that the compound induces apoptosis via activation of caspase pathways . These findings highlight its potential as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazoloquinazolinone Derivatives with Piperazine Substituents
3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0314)
- Molecular Formula : C₂₆H₂₁ClN₆O₂
- Molecular Weight : 484.94 g/mol
- Key Substituents :
- Position 3: 4-Chlorophenyl (vs. phenyl in the target compound).
- Position 8: 4-Phenylpiperazine (vs. 2-fluorophenylpiperazine).
- Properties :
- logP: 3.55 (higher than the target due to chlorine’s lipophilicity).
- Polar Surface Area: 70.14 Ų (similar hydrogen-bonding capacity).
- Significance : The 4-chlorophenyl group may enhance metabolic stability but reduce solubility compared to the phenyl group in the target compound .
3-(4-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0471)
- Molecular Formula : C₂₅H₂₀FN₇O₂
- Molecular Weight : 469.48 g/mol
- Key Substituents: Position 3: 4-Fluorophenyl (electron-withdrawing fluorine vs. phenyl).
- Properties :
- Lower molecular weight and logP (predicted ~3.2) due to pyridine’s polarity.
- Significance : The pyridine moiety may improve water solubility but reduce membrane permeability .
Quinazolin-4(3H)-one Derivatives with Piperazine Modifications
2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5-methoxyquinazolin-4(3H)-one (15e)
- Molecular Formula : C₂₅H₂₄FN₅O₄
- Molecular Weight : 477.49 g/mol
- Key Features :
- Quinazolin-4(3H)-one core (vs. triazoloquinazolin-5-one).
- Cyclopropanecarbonyl-piperazine (adds steric bulk and metabolic stability).
- Properties :
- Significance : The cyclopropane group may enhance rigidity and receptor selectivity but complicate synthesis .
Triazolo-Pyrazinone Derivatives with Piperazine Groups
8-Amino-6-(benzylpiperazin-1-yl)phenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one
Comparative Analysis Table
Biological Activity
The compound 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic molecule with significant potential in medicinal chemistry. Its structure combines a quinazolinone core with a triazole ring and a piperazine moiety substituted with a fluorophenyl group. This unique combination suggests possible interactions with various biological targets, particularly as a kinase inhibitor.
Chemical Structure
The chemical formula of the compound is , with a molecular weight of approximately 468.49 g/mol. The structural features include:
- Quinazolinone core : Known for its role in various biological activities.
- Triazole ring : Associated with antimicrobial and anticancer properties.
- Piperazine moiety : Enhances pharmacological profiles and target selectivity.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit notable anticancer activity. The presence of the fluorophenyl group is believed to enhance binding affinity to protein kinases involved in cancer cell proliferation.
Table 1: Comparison of Kinase Inhibitory Activities
| Compound Name | IC50 (μM) | Target Kinase | Reference |
|---|---|---|---|
| Compound A | 2.09 | MCF-7 (Breast Cancer) | |
| Compound B | 2.08 | HepG2 (Liver Cancer) | |
| 8-[4-(2-FP)pip...] | TBD | Various Kinases | Current Study |
Other Biological Activities
In addition to anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : The triazole and quinazolinone components are often linked to anti-inflammatory properties.
The proposed mechanism involves binding to specific protein targets within cell signaling pathways. Techniques such as molecular docking simulations and surface plasmon resonance are used to elucidate these interactions. The binding affinities and resulting biological effects are critical for understanding the therapeutic potential of this compound.
Case Studies
Several studies have highlighted the biological activities of similar quinazoline derivatives:
- Quinazoline Derivatives Against Cancer : A study demonstrated that derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, indicating strong inhibitory effects on cell proliferation .
- Antimicrobial Studies : Compounds structurally related to triazoloquinazolines were evaluated for their antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results .
Q & A
Q. How can researchers optimize the synthesis of 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one to improve yield and purity?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives often involves multi-step reactions, including cyclization and coupling steps. For example, triazoloquinazolines are synthesized via refluxing intermediates with substituted aldehydes or amines in solvents like dioxane or ethanol, followed by purification via recrystallization . Piperazine-containing analogs (e.g., compounds in ) are synthesized using alkylation or sulfonation reactions with methanesulfonate intermediates. Key parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates.
-
Catalysts : Piperidine or alumina-supported Ca(OCl)₂ can accelerate cyclization .
-
Purification : Column chromatography or recrystallization in ethanol/diethyl ether improves purity .
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Piperidine | Dioxane | Reflux | 39.5 |
| Alkylation | Methanesulfonate | Acetonitrile | 80 | 42.1 |
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm piperazine and triazole ring proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- LC-MS : For molecular ion detection (e.g., m/z 450–500 range for triazoloquinazolines) .
- Elemental Analysis : Validate C, H, N content (e.g., theoretical vs. observed: C 72.27% vs. 72.31%) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl or piperazine substituents) influence the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions. For example:
- Fluorine substitution : Enhances metabolic stability and receptor binding via hydrophobic interactions. In triazole derivatives, fluorophenyl groups increase activity against adenosine receptors .
- Piperazine modifications : N-Methylpiperazine derivatives (e.g., in ) improve solubility and CNS penetration. Test analogs with morpholine or pyrrolidine to compare pharmacokinetic profiles .
Experimental Design : - Synthesize analogs with varying substituents.
- Screen for bioactivity (e.g., enzyme inhibition assays).
- Use molecular docking to correlate substituent effects with target binding .
Q. How can researchers resolve contradictions in reported biological data for triazoloquinazoline derivatives?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Strategies include:
- Replicate assays : Use standardized protocols (e.g., fixed ATP concentrations for kinase assays).
- Purity validation : Confirm via HPLC (>95% purity) and exclude solvent residues (e.g., diethyl ether) via GC-MS .
- Cross-species testing : Evaluate activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify species-specific effects .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools to predict:
- Lipophilicity (LogP) : SwissADME or Molinspiration for blood-brain barrier permeability .
- Metabolic stability : Cytochrome P450 inhibition via docking (e.g., AutoDock Vina) .
- Toxicity : ProTox-II for hepatotoxicity risk assessment.
Validation : Compare predictions with in vitro microsomal stability assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
